molecular formula C16H12N4O2S2 B11520905 3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid

3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid

Cat. No.: B11520905
M. Wt: 356.4 g/mol
InChI Key: HJGRLXGEIXGRAP-UHFFFAOYSA-N
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Description

3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid is a complex organic compound that features a unique structure combining imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling of Rings: The imidazole and thiazole rings are then coupled through a series of nucleophilic substitution reactions.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.

Mechanism of Action

The mechanism of action of 3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid is unique due to its combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly effective in interacting with a wide range of biological targets and useful in various scientific applications.

Properties

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

3-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H12N4O2S2/c1-9-13(20-5-6-23-16(20)17-9)12-8-24-15(19-12)18-11-4-2-3-10(7-11)14(21)22/h2-8H,1H3,(H,18,19)(H,21,22)

InChI Key

HJGRLXGEIXGRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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